1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol
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Overview
Description
1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol is a synthetic organic compound that belongs to the class of chlorinated aromatic compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple chlorine atoms and aromatic rings in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol typically involves multi-step organic reactions. One possible route includes:
Formation of the intermediate: Reacting 4-chlorobenzaldehyde with 2,4-dichlorobenzylamine under acidic conditions to form an imine intermediate.
Reduction: Reducing the imine intermediate using a reducing agent such as sodium borohydride to obtain the corresponding amine.
Coupling: Reacting the amine with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethane: Similar structure but without the hydroxyl group.
Uniqueness
1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol is unique due to the presence of both hydroxyl and amino groups, which can impart specific chemical reactivity and biological activity. The multiple chlorine atoms also contribute to its distinct properties compared to non-chlorinated analogs.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl4NO/c22-17-7-2-15(3-8-17)21(27,16-4-9-18(23)10-5-16)13-26-12-14-1-6-19(24)11-20(14)25/h1-11,26-27H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMFEHGELLSSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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